2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-{(1S)-2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[(1S)-2-METHYL-1-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL]ACETAMIDE is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, hypnotic, and muscle relaxant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[(1S)-2-METHYL-1-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL]ACETAMIDE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodiazepine core, followed by the introduction of the benzodiazole moiety and the acetamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[(1S)-2-METHYL-1-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with potentially different biological activities.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential effects on various biological systems. Its interactions with enzymes, receptors, and other biomolecules are of particular interest, as they can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential use as a therapeutic agent. Its benzodiazepine core suggests possible applications in the treatment of anxiety, insomnia, and other neurological disorders. Additionally, its unique structure may offer advantages over existing benzodiazepines in terms of efficacy and safety.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable component in various industrial applications, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[(1S)-2-METHYL-1-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL]ACETAMIDE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological system being studied, but common targets include neurotransmitter receptors and ion channels.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine with similar pharmacological effects but different pharmacokinetic properties.
Clonazepam: Known for its anticonvulsant and anxiolytic effects.
Uniqueness
2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[(1S)-2-METHYL-1-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL]ACETAMIDE stands out due to its unique combination of a benzodiazepine core with a benzodiazole moiety and an acetamide group. This structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H29N5O3 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[(1S)-2-methyl-1-(1-propan-2-ylbenzimidazol-2-yl)propyl]acetamide |
InChI |
InChI=1S/C25H29N5O3/c1-14(2)22(23-26-18-11-7-8-12-20(18)30(23)15(3)4)29-21(31)13-19-25(33)27-17-10-6-5-9-16(17)24(32)28-19/h5-12,14-15,19,22H,13H2,1-4H3,(H,27,33)(H,28,32)(H,29,31)/t19?,22-/m0/s1 |
InChI Key |
PDYVHKHRQFUFBX-BPARTEKVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NC2=CC=CC=C2N1C(C)C)NC(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1C(C)C)NC(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.